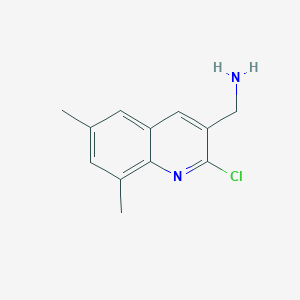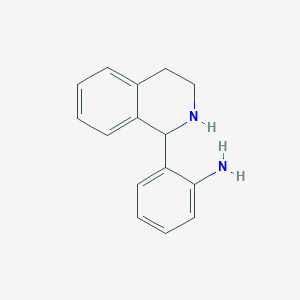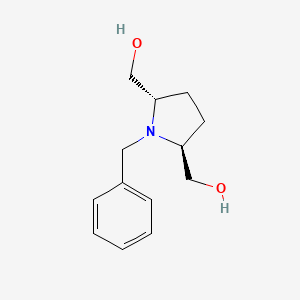
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is a chemical compound with the molecular formula C11H11Cl2NO. It is characterized by the presence of two chlorine atoms at the 7th and 8th positions of the isoquinoline ring, and a hydroxyl group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol typically involves the chlorination of 3,4-dihydroisoquinolin-2(1H)-ol. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolines.
Scientific Research Applications
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve the inhibition of specific enzymes or receptors, leading to its observed effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
7,8-Dichloroisoquinoline: Lacks the hydroxyl group at the 2nd position.
3,4-Dihydroisoquinolin-2(1H)-ol: Lacks the chlorine atoms at the 7th and 8th positions.
7,8-Dibromo-3,4-dihydroisoquinolin-2(1H)-ol: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
89076-30-2 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
7,8-dichloro-2-hydroxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H9Cl2NO/c10-8-2-1-6-3-4-12(13)5-7(6)9(8)11/h1-2,13H,3-5H2 |
InChI Key |
CDTCUYRKBGJUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
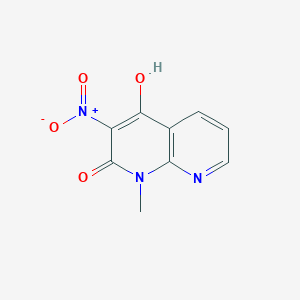

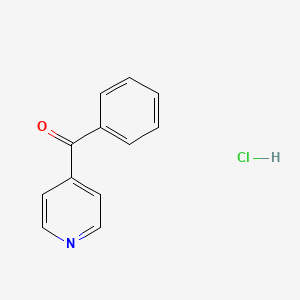
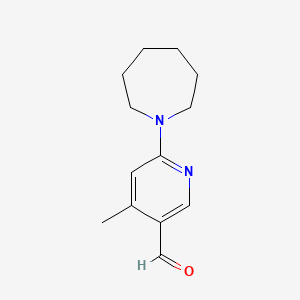

![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)

